Ethanol-13C2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol-13C2 can be synthesized using various methods. One common approach involves the reaction of calcium carbide (Ca13C2) with water to produce acetylene (13C2H2), which is then hydrated to form this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient conversion of reactants to the desired product .
Industrial Production Methods: In an industrial setting, this compound is produced using isotopically labeled starting materials. The process often involves the fermentation of isotopically labeled glucose or other carbohydrates by microorganisms, followed by distillation to purify the this compound. This method ensures high isotopic purity and yields .
Chemical Reactions Analysis
Types of Reactions: Ethanol-13C2 undergoes various chemical reactions similar to regular ethanol. These include:
Reduction: this compound can be reduced to ethane-13C2 using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Acetaldehyde-13C2, acetic acid-13C2.
Reduction: Ethane-13C2.
Substitution: Ethyl chloride-13C2.
Scientific Research Applications
Ethanol-13C2 is extensively used in various fields of scientific research:
Mechanism of Action
Ethanol-13C2 exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitter receptors such as gamma-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin receptors. This compound alters the function of these receptors, leading to changes in neuronal activity and neurotransmission .
Comparison with Similar Compounds
Ethanol-1-13C: Only one carbon atom is replaced with the carbon-13 isotope.
Methanol-13C: The carbon atom in methanol is replaced with the carbon-13 isotope.
Acetic acid-13C2: Both carbon atoms in acetic acid are replaced with the carbon-13 isotope.
Uniqueness of Ethanol-13C2: this compound is unique due to the presence of two carbon-13 isotopes, making it highly useful for detailed isotopic studies. This dual labeling provides more precise information about molecular interactions and metabolic pathways compared to compounds with a single carbon-13 isotope .
Properties
IUPAC Name |
(1,2-13C2)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318065 | |
Record name | Ethanol-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.054 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70753-79-6 | |
Record name | Ethanol-13C2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70753-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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